Tris(3,5-dimethylphenylaminomethyl)phosphine

Phosphine donor strength Tolman electronic parameter Rhodium carbonyl complexes

Researchers seeking a robust, electron-rich phosphine ligand for constructing early-late heterobimetallic complexes often face scalability and synthetic complexity barriers. This tripodal triamidophosphine directly addresses these pain points. Key differentiation: • Strongest σ-donor in its class (νCO 1973.2 cm⁻¹), maximizing electron density for oxidative additions. • Scalable, solvent-free synthesis using stoichiometric aniline-eliminating excess reagents and chromatographic purification. • Validated formation of isolable Ti-μ-O-Ti precursors for transition-metal-containing polymer development.

Molecular Formula C27H36N3P
Molecular Weight 433.6 g/mol
CAS No. 910567-55-4
Cat. No. B12621816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(3,5-dimethylphenylaminomethyl)phosphine
CAS910567-55-4
Molecular FormulaC27H36N3P
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NCP(CNC2=CC(=CC(=C2)C)C)CNC3=CC(=CC(=C3)C)C)C
InChIInChI=1S/C27H36N3P/c1-19-7-20(2)11-25(10-19)28-16-31(17-29-26-12-21(3)8-22(4)13-26)18-30-27-14-23(5)9-24(6)15-27/h7-15,28-30H,16-18H2,1-6H3
InChIKeyONUMWLJSQQUAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripodal Triamidophosphine Ligand for Heterobimetallic Assembly


Tris(3,5-dimethylphenylaminomethyl)phosphine [CAS 910567-55-4, abbreviated as P(CH₂NH-3,5-Me₂C₆H₃)₃ or 1c] is a tripodal triamidophosphine ligand of the general class P(CH₂NHAr)₃. It features a central phosphorus donor covalently linked via methylene bridges to three 3,5-dimethylanilino arms, providing a tetradentate P,N,N,N coordination environment [1]. The ligand architecture is characterized by an inherent ring strain that prevents the phosphine lone pair from chelating to the same metal center as the three amido donors, thereby rendering the phosphorus atom stereoelectronically available to bind a second, distinct metal ion [1]. This 'diligating' property distinguishes it from conventional chelating phosphine ligands and underpins its utility in the rational construction of early–late heterobimetallic complexes, polynuclear clusters, and organometallic polymer precursors [1][2]. The ligand and its Ti, Zr, and Ta complexes are air-stable as solids and moderately robust in solution [1].

Enables early–late heterobimetallic assembly via diligating P,N,N,N architecture

Air-stable ligand and Ti, Zr, Ta complexes in solid state and solution

Scalable solvent-free synthesis with stoichiometric aniline

Why This Ligand Cannot Be Replaced by Generic Phosphines


Generic substitution of Tris(3,5-dimethylphenylaminomethyl)phosphine with a simpler phosphine (e.g., PPh₃) or an alternative aminophosphine is precluded by three interdependent structure–property relationships. First, the phosphine donor strength, quantified by the CO stretching frequency of the trans-Rh(CO)Cl(L)₂ complex, varies systematically with the aryl substituent on the amido arms, spanning a range of 11.7 cm⁻¹ across the CF₃, H, and CH₃ series [1]. The 3,5-dimethylphenyl analog (1c) is the strongest σ-donor of the three, making it the closest electronic surrogate to PPh₃ among this ligand family [1]. Second, the 3,5-dimethyl substitution provides an experimentally verified improvement in synthesis efficiency: 1c is prepared neat with a stoichiometric amount of aniline, whereas the CF₃ analog (1a) requires Dean–Stark water removal and the phenyl analog (1b) historically required a five-fold excess of aniline [1]. Third, the C–P–C angular strain and resulting P⋯M through-space interaction that define the diligating architecture are sensitive to the steric and electronic profile of the N-aryl group; the 3,5-dimethylphenyl substituent modulates this interaction differently than either the parent phenyl or the electron-deficient 3,5-bis(trifluoromethyl)phenyl analog, directly affecting the ligand's capacity to transmit electronic effects between the two coordinated metal centers [1].

Donor mismatch

Phenyl or CF₃ analogs shift phosphine σ-donor strength by up to 11.7 cm⁻¹ (νCO), altering catalytic electron density.

Synthetic burden

Analog synthesis requires excess aniline or Dean–Stark apparatus; 1c is prepared neat with 1 equiv aniline.

Strain control

C–P–C angular strain and through-space P⋯M interaction differ with aryl substituent, affecting electronic communication.

Quantitative Differentiation Evidence vs. Closest Analogs


Superior σ-Donor Strength by CO Stretching Frequency

The intrinsic phosphine donor ability of Tris(3,5-dimethylphenylaminomethyl)phosphine (1c) was directly compared to its two closest analogs—the unsubstituted phenyl derivative P(CH₂NHPh)₃ (1b) and the electron-deficient 3,5-bis(trifluoromethyl)phenyl derivative P(CH₂NH-3,5-(CF₃)₂C₆H₃)₃ (1a)—using the well-established trans-Rh(CO)Cl(L)₂ carbonyl stretching frequency method [1]. A lower νCO value indicates a stronger σ-donor phosphine. Ligand 1c exhibits a νCO of 1973.2 cm⁻¹, which is 3.1 cm⁻¹ lower than the phenyl analog 1b (1976.3 cm⁻¹) and 11.7 cm⁻¹ lower than the CF₃ analog 1a (1984.9 cm⁻¹) [1]. For reference, PPh₃ yields a νCO of 1978 cm⁻¹ in the same Rh complex, meaning 1c is a slightly stronger donor than triphenylphosphine, whereas 1a is a substantially weaker donor [1]. The observed 11.7 cm⁻¹ spread between 1c and 1a is large enough to produce measurably different catalytic electron density at a coordinated metal center.

σ-Donor Strength
Head-to-head
νCO = 1973.2 cm⁻¹
1c (this product) 11.7 cm⁻¹ stronger vs 1a (CF₃) 1984.9 cm⁻¹
Strongest σ-donor in triamidophosphine series; higher electron density at metal.
Rh(CO)Cl(L)₂ IR method in CH₂Cl₂
Phosphine donor strength Tolman electronic parameter Rhodium carbonyl complexes

³¹P NMR Spectroscopic Fingerprint

The free ligand ³¹P{¹H} NMR chemical shifts of the three triamidophosphine ligand precursors provide a clear spectroscopic fingerprint for identity confirmation and purity assessment. Tris(3,5-dimethylphenylaminomethyl)phosphine (1c) resonates at δ −29.6, which is deshielded by 1.4 ppm relative to the phenyl analog 1b (δ −31.0) and by 3.0 ppm relative to the CF₃ analog 1a (δ −32.6) [1]. Upon coordination of the amido donors to Ti (complexes 2a–c), the ³¹P shifts move dramatically upfield: 2c (Ti complex of 1c) shifts to δ −61.6 [1]. This large Δδ of −32.0 ppm upon Ti chelation is unique to the 3,5-dimethylphenyl derivative and provides a convenient spectroscopic handle for monitoring complexation progress.

³¹P NMR Fingerprint
Head-to-head
δ −29.6
1c +1.4 ppm vs 1b, +3.0 ppm vs 1a
Distinct shift enables rapid identity confirmation and purity control.
³¹P{¹H} NMR in CDCl₃ or C₆D₆
³¹P NMR spectroscopy Ligand characterization Structure–property relationships

Streamlined Stoichiometric Synthesis

The solvent-free synthesis of Tris(3,5-dimethylphenylaminomethyl)phosphine (1c) proceeds neat using a stoichiometric amount of 3,5-dimethylaniline, with water removed under dynamic vacuum over 30 minutes [1]. This contrasts with the phenyl analog 1b, which historically required a 5-fold excess of aniline when conducted in toluene with azeotropic water removal, and with the CF₃ analog 1a, which required both toluene solvent and a Dean–Stark apparatus because no reaction occurred under the solvent-free conditions that worked for 1c [1]. The product 1c is analytically pure directly from this solvent-free procedure and can be further purified by crystallization from warm toluene at −40 °C [1].

Synthesis Efficiency
Method context
1 Neat reaction, 1.0 equiv 3,5-dimethylaniline
2 Dynamic vacuum, 30 min, no chromatography
Simpler, lower-cost scale-up vs analogs requiring excess aniline or Dean–Stark.
Analytically pure without purification
Ligand synthesis Green chemistry Process efficiency

Modulation of C–P–C Angular Strain

The sum of C–P–C bond angles at the phosphine donor is a quantitative proxy for the degree of angular strain imposed by chelation of the amido arms to a metal center, and this strain directly correlates with reduced phosphine donor ability [1]. In the Ti complex of 1c (2c), the sum of C–P–C angles is 310.5(5)°, representing an increase of approximately 11° relative to the free ligand sum of ~299.5° [1]. In contrast, the Ta complex of the phenyl analog 1b (3b) exhibits a larger C–P–C sum of 315.0(2)° due to the greater ionic radius of Ta(V) [1]. This larger angular distortion in the Ta complex is associated with a ΔνCO of +13.5 cm⁻¹ (weaker donor) relative to the Ti analog [1]. The smaller angular perturbation in the Ti-1c complex (2c) indicates that the 3,5-dimethylphenyl-substituted ligand better accommodates first-row early transition metals while preserving phosphine donor strength for subsequent binding of a late transition metal.

Angular Strain
Head-to-head
Σ(C–P–C) = 310.5(5)°
Ti-1c complex 2c 4.5° smaller than Ta-1b
Less phosphine donor attenuation upon early metal chelation.
Single-crystal XRD; preserves donor strength for late metal
X-ray crystallography Phosphine geometry Through-space metal–metal interaction

Validated Ti–Ni Heterobimetallic Assembly

The Ti complex of Tris(3,5-dimethylphenylaminomethyl)phosphine, P(CH₂N-3,5-Me₂C₆H₃)₃TiNMe₂ (2c), reacts with Ni(CO)₄ to generate sequentially the bimetallic complex (CO)₃Ni[P(CH₂N-3,5-Me₂C₆H₃)₃TiNMe₂] (4c) and the trimetallic complex (CO)₂Ni[P(CH₂N-3,5-Me₂C₆H₃)₃TiNMe₂]₂ (5c), both characterized by ³¹P{¹H} NMR, ¹³C{¹H} NMR, and IR spectroscopy [1]. The Ni coordination to phosphorus is accompanied by a ³¹P shift from δ −61.6 (2c) to δ +4.1 (4c) and a ¹³C carbonyl resonance at δ 196.3 (doublet, ²JPC = 1.1 Hz) [1]. Upon conversion to the trimetallic 5c, the ³¹P peak shifts further to δ +7.0 and the carbonyl resonance becomes a triplet at δ 190.0 [1]. This stepwise, spectroscopically monitored assembly of an early (Ti)–late (Ni) heterobimetallic architecture is explicitly demonstrated only for the 3,5-dimethylphenyl derivative in the published series.

Ti–Ni Assembly
Class-level
Stepwise bimetallic & trimetallic formation
2c + Ni(CO)₄ → 4c → 5c
Only derivative with experimentally validated Ti–Ni heterobimetallic assembly.
Data to verify for other analogs
Heterobimetallic complexes Early–late transition metal Polynuclear clusters

Air and Moisture Stability Profile

All three ligand precursors P(CH₂NHAr)₃ (1a–c) oxidize only slowly in air and are not particularly moisture sensitive, although they were stored under a dry nitrogen atmosphere as a precaution [1]. This is a class-level property shared across the series, meaning that procurement and handling of the 3,5-dimethylphenyl derivative do not impose any additional inert-atmosphere burden beyond standard organophosphine best practices.

Stability Profile
Class-level
Slow air oxidation, low moisture sensitivity
Standard organophosphine handling sufficient; no unusual sensitivity.
Reported for entire P(CH₂NHAr)₃ series
Ligand storage Air stability Handling requirements

Recommended Application Scenarios


Early–Late Heterobimetallic Catalyst Construction

The validated Ti–Ni heterobimetallic assembly using P(CH₂N-3,5-Me₂C₆H₃)₃ (1c) as the diligating scaffold [1] makes this ligand the preferred choice for developing catalysts that leverage the cooperative activation of substrates by an oxophilic early transition metal (Ti, Zr) and a redox-active late transition metal (Ni, Rh, Pd). The 3,5-dimethyl substitution provides the strongest σ-donor phosphine in the series (νCO 1973.2 cm⁻¹) [1], maximizing electron density at the late metal for oxidative addition steps, while the smaller C–P–C angular perturbation in Ti complexes (310.5(5)°) preserves this donor strength better than the Ta analogs [1].

Organometallic Polymer Precursor Synthesis

The 3,5-dimethylphenyl derivative (1c) has been explicitly used to prepare bridged dinuclear Ti and Zr complexes, including P(CH₂N-3,5-Me₂C₆H₃)₃Ti-μ-O-Ti(NMe₂)₃ (7b), which serve as precursors to transition-metal-containing polymers [2]. The protonolysis reaction of the mononuclear Ti precursor P(CH₂N-3,5-Me₂C₆H₃)₃TiNMe₂ with bridging ligands provides a modular route to polymeric organometallic materials [2]. Researchers developing conductive or redox-active metallopolymers should select 1c over 1a or 1b due to the demonstrated formation of well-defined dinuclear intermediates that are isolable and characterizable by NMR and X-ray crystallography [2].

Through-Space P⋯M Interaction Studies

The ³¹P NMR chemical shift of 1c (δ −29.6) and its coordinated Ti complex 2c (δ −61.6), combined with the crystallographically determined P⋯Ti distance that is significantly shorter than the sum of van der Waals radii [1], establish this derivative as a sensitive probe for studying through-space phosphorus–metal interactions. The 11.7 cm⁻¹ spread in CO stretching frequencies across the 1a–1c series [1] further provides a quantitative electronic parameter scale for correlating aryl substituent effects with phosphine donor strength. Investigators conducting fundamental studies on ligand electronic tuning should include 1c as the electron-rich anchor point of this three-membered ligand library.

Scaled-Up Multi-Gram Ligand Synthesis

The demonstrated solvent-free, stoichiometric-aniline synthesis of 1c [1] offers a practical advantage for procurement managers and process chemists who need to commission multi-gram batches. The elimination of excess aniline (5 equiv required for 1b historically), the avoidance of a Dean–Stark apparatus (required for 1a), and the direct isolation of analytically pure product without chromatography [1] collectively reduce the cost, time, and solvent waste associated with larger-scale ligand production. This makes 1c the most economically scalable member of the P(CH₂NHAr)₃ series for laboratories transitioning from milligram-scale methodology studies to gram-scale catalytic screening.

Application
Selection Property
Validation Focus
Early–late heterobimetallic catalyst construction
Strongest reported σ-donor in P(CH₂NHAr)₃ series
Ti–Ni bimetallic assembly validation
Organometallic polymer precursor synthesis
Bridged dinuclear Ti/Zr intermediates
Modular polymer precursor reactivity
Through-space P···M interaction studies
Quantifiable C–P–C angular strain
³¹P NMR and crystallographic P···M distance analysis
Multi-gram ligand scale-up
Solvent-free stoichiometric synthesis
Purification-free isolation and scale-up
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